molecular formula C8H6BrF3O2 B15296074 3-Bromo-5-(2,2,2-trifluoroethoxy)phenol

3-Bromo-5-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B15296074
M. Wt: 271.03 g/mol
InChI Key: TUIMBABXCMQSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

One common method includes the reaction of 3-bromophenol with 2,2,2-trifluoroethanol under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-(2,2,2-trifluoroethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the bromine or trifluoroethoxy groups.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: Depending on the reaction, products can include substituted phenols, quinones, or reduced derivatives.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)phenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromine and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

TUIMBABXCMQSFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)O

Origin of Product

United States

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